molecular formula C17H22O7 B12408271 15-Acetyl-deoxynivalenol-13C17

15-Acetyl-deoxynivalenol-13C17

Cat. No.: B12408271
M. Wt: 355.23 g/mol
InChI Key: IDGRYIRJIFKTAN-CJTIMMQGSA-N
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Description

15-Acetyl-deoxynivalenol-13C17 is a 13C-labeled derivative of 15-Acetyl-deoxynivalenol, a highly toxic trichothecene mycotoxin found in cereals. This compound is used primarily in scientific research to study the toxic effects of trichothecenes and their metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetyl-deoxynivalenol-13C17 involves the incorporation of stable heavy isotopes of carbon (13C) into the molecular structure of 15-Acetyl-deoxynivalenol. This process typically requires specialized synthetic techniques and conditions to ensure the precise placement of the isotopes .

Industrial Production Methods: Industrial production of this compound is generally carried out by companies specializing in isotope-labeled compounds. These companies use advanced synthetic methods and quality control measures to produce high-purity compounds for research purposes .

Chemical Reactions Analysis

Types of Reactions: 15-Acetyl-deoxynivalenol-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

Molecular Formula

C17H22O7

Molecular Weight

355.23 g/mol

IUPAC Name

[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

IDGRYIRJIFKTAN-CJTIMMQGSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Origin of Product

United States

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